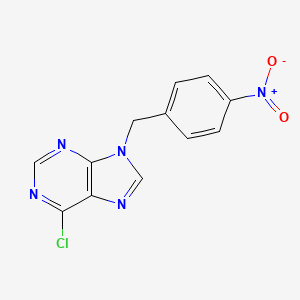

6-Chloro-9-(4-nitrobenzyl)-9h-purine

Description

Structure

3D Structure

Properties

CAS No. |

4230-26-6 |

|---|---|

Molecular Formula |

C12H8ClN5O2 |

Molecular Weight |

289.68 g/mol |

IUPAC Name |

6-chloro-9-[(4-nitrophenyl)methyl]purine |

InChI |

InChI=1S/C12H8ClN5O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2 |

InChI Key |

DFEHRUHEWVAKCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Chloro 9 4 Nitrobenzyl 9h Purine

Established Synthetic Pathways for 6-Chloro-9-(4-nitrobenzyl)-9H-purine

The primary and most established method for the synthesis of this compound involves the direct alkylation of a purine (B94841) core with a suitable benzyl (B1604629) halide. This approach is widely utilized for the preparation of N9-substituted purines.

Precursor Compound Utilization

The synthesis of this compound typically employs two key precursor molecules: 6-chloropurine (B14466) and 4-nitrobenzyl bromide. 6-chloropurine serves as the purine scaffold, providing the core heterocyclic ring system. 4-nitrobenzyl bromide acts as the alkylating agent, introducing the 4-nitrobenzyl group at one of the nitrogen atoms of the purine ring.

Alkylation Strategies for N9 Regioselectivity in Purine Synthesis

A significant challenge in the alkylation of purines is controlling the regioselectivity of the reaction. Alkylation can occur at different nitrogen atoms of the purine ring, most commonly at the N7 and N9 positions, leading to the formation of a mixture of isomers. researchgate.netnih.gov The thermodynamically more stable N9 regioisomer is often the desired product. nih.gov

Several strategies have been developed to enhance the regioselectivity towards the N9 position. One common approach involves the use of a base to deprotonate the purine, forming an anion that then reacts with the alkylating agent. The choice of base and solvent can significantly influence the N9/N7 isomer ratio. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a frequently employed method for the N9-alkylation of purines. researchgate.netnih.govacs.org Other bases such as potassium carbonate (K2CO3) have also been utilized. researchgate.net

Another strategy to promote N9 regioselectivity is the use of microwave irradiation, which can reduce reaction times and improve yields and selectivity. ub.edu Additionally, the presence of bulky substituents on the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. researchgate.netnih.govacs.org

Reaction Conditions and Yield Optimization in Synthesis

The optimization of reaction conditions is crucial for maximizing the yield of the desired N9-alkylated product and minimizing the formation of the N7-isomer. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and reaction time.

For the synthesis of N9-alkylated purines, polar aprotic solvents such as DMF and acetonitrile (B52724) are commonly used. researchgate.netub.edu The selection of the base is also critical, with strong bases like sodium hydride often favoring the formation of the N9 isomer. researchgate.netnih.govacs.org The reaction temperature can also be manipulated to control the regioselectivity, with some reactions being performed at room temperature while others may require heating. nih.govub.edu The use of microwave-assisted heating has been shown to be effective in reducing reaction times and improving yields in some cases. ub.edu

| Base | Solvent | Temperature | Key Outcome |

|---|---|---|---|

| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Room Temperature | Favors N9-alkylation. researchgate.netnih.govacs.org |

| Potassium Carbonate (K2CO3) | N,N-Dimethylformamide (DMF) | Varies | Commonly used base for alkylation. researchgate.net |

| Tetrabutylammonium hydroxide (B78521) ((Bu)4NOH) | Acetonitrile | 50°C (Microwave) | Improved yields and regioselectivity. ub.edu |

Advanced Synthetic Approaches for this compound and Analogs

Beyond the classical alkylation methods, more advanced synthetic strategies have been developed for the synthesis and derivatization of purine analogs, including this compound.

Regioselective Functionalization Techniques (e.g., C-H Cyanation)

Direct C-H functionalization represents a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. A notable example of this approach is the regioselective C-H cyanation of this compound. This transformation allows for the direct introduction of a cyano group at the C8 position of the purine ring. The reaction typically proceeds through the activation of the C-H bond, followed by the introduction of the cyanide moiety. This method provides a direct route to 8-cyano-6-chloro-9-(4-nitrobenzyl)-9H-purine, a potentially valuable intermediate for further chemical exploration.

One-Pot Synthetic Procedures for Purine Scaffolds

One-pot synthetic procedures offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates. While a specific one-pot synthesis for this compound is not extensively documented, one-pot methodologies have been developed for the synthesis of other substituted purine scaffolds. For instance, the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines has been achieved in a one-pot glycosylation and cyclization procedure. nih.gov Similarly, one-pot methods for the synthesis of polysubstituted purines have been reported, often starting from substituted pyrimidine (B1678525) precursors. scilit.comresearchgate.net These advanced methodologies highlight the potential for developing more streamlined and efficient syntheses of 6,9-disubstituted purines like this compound in the future.

| Methodology | Description | Application to Target Compound |

|---|---|---|

| Regioselective C-H Cyanation | Direct introduction of a cyano group at the C8 position. | Demonstrated for this compound. |

| One-Pot Synthesis | Combination of multiple reaction steps in a single pot. | Established for other purine derivatives, suggesting potential for future development for the target compound. nih.govscilit.comresearchgate.net |

Chemical Derivatization Strategies for this compound

The chemical architecture of this compound offers multiple avenues for structural diversification. The reactivity of the chlorine atom at the C-6 position, the potential for modification of the 4-nitrobenzyl group, and the possibility of transforming the molecule into nucleoside analogs are the primary strategies for its derivatization.

The chlorine atom at the C-6 position of the purine ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, significantly altering the chemical and biological properties of the parent molecule.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the purine ring facilitates the displacement of the C-6 chloro group by various nucleophiles. This is a common and effective method for introducing nitrogen, oxygen, and sulfur-containing functional groups.

Amination: Reaction with primary and secondary amines, as well as ammonia, leads to the formation of 6-aminopurine derivatives. For instance, treatment of 9-benzyl-2,6-dichloro-9H-purine with various anilines results in the corresponding 6-anilino-9-benzyl-2-chloro-9H-purines. nih.gov This straightforward reaction typically proceeds in a suitable solvent, sometimes with the addition of a base to neutralize the liberated HCl.

Alkoxylation and Aryloxylation: Alkoxides and phenoxides can displace the chlorine to yield 6-alkoxy- and 6-aryloxypurine derivatives. The reaction of 6-chloropurines with sodium alkoxides in the corresponding alcohol is a standard method for this conversion. jchps.com

Thiolation: The introduction of sulfur-containing moieties can be achieved by reacting with thiols or their corresponding thiolates, leading to 6-thioether derivatives.

| Nucleophile | Reagent Example | Resulting C-6 Substituent |

| Amine | Aniline | -NH-Ph |

| Alkoxide | Sodium Methoxide | -OCH₃ |

| Thiolate | Sodium Thiophenoxide | -S-Ph |

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds through transition-metal catalysis. The this compound is a suitable substrate for such reactions, enabling the introduction of alkyl, alkenyl, and aryl groups at the C-6 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-chloropurine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method has been successfully applied to the synthesis of 6-aryl- and 6-alkenylpurines from 6-chloropurines. lookchem.comresearchgate.net The reaction conditions can be tuned based on the nature of the boronic acid. For example, anhydrous conditions are often preferred for electron-rich arylboronic acids, while aqueous bases can be more effective for electron-poor and alkenyl boronic acids. lookchem.com

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of an alkynyl group at the C-6 position by coupling with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org This methodology provides access to a class of compounds with a rigid, linear substituent at the C-6 position.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-6 Substituent |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

The 4-nitrobenzyl group at the N-9 position presents another site for chemical modification, most notably through the reduction of the nitro group.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group, which not only alters the electronic properties of the benzyl moiety but also provides a handle for further functionalization. A variety of reducing agents can be employed for this transformation.

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid, or iron powder in acetic acid, are classic and effective methods for the reduction of aromatic nitro groups.

The resulting 9-(4-aminobenzyl)-6-chloro-9H-purine is a key intermediate for further derivatization.

Further Functionalization of the Amino Group:

The newly formed amino group can be transformed into a wide range of other functional groups:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. nih.gov This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring.

| Reaction | Reagent | Resulting Functional Group |

| Reduction | H₂, Pd/C | -NH₂ |

| Acylation | Acetyl Chloride | -NH-C(O)CH₃ |

| Diazotization followed by Sandmeyer | NaNO₂, HCl then CuCl | -Cl |

The synthesis of purine nucleoside analogs from this compound is conceptually more complex than direct derivatization. It would likely involve the cleavage of the N-9 benzyl group followed by the introduction of a sugar or a sugar-like moiety. While direct conversion is not a straightforward derivatization, the purine core of the starting material can be considered a precursor for such analogs.

A more common approach in the synthesis of nucleoside analogs is the glycosylation of a purine base with a protected sugar derivative. In this context, one could envision a synthetic pathway where the 6-chloro-9H-purine, potentially derived from the starting material by debenzylation, is coupled with a protected ribose or deoxyribose derivative.

Alternatively, modifications to the existing this compound can lead to compounds that are structurally analogous to nucleosides, where the 4-nitrobenzyl group acts as a mimic of the sugar portion. Further derivatization of this benzyl group, as described in the previous section, can be used to introduce functionalities that may mimic the hydroxyl groups of a sugar ring, thereby creating acyclic nucleoside analogs.

In Vitro Biological Activity and Molecular Mechanisms of 6 Chloro 9 4 Nitrobenzyl 9h Purine and Analogs

Antineoplastic Biological Activities and Cellular Mechanisms

The purine (B94841) scaffold is a cornerstone in the development of therapeutic agents, with numerous analogs demonstrating potent anticancer effects. Derivatives of 6-chloropurine (B14466), including 6-Chloro-9-(4-nitrobenzyl)-9H-purine, have been a focus of research due to their ability to interfere with key cellular processes involved in cancer progression.

Cytotoxic Activity in Cancer Cell Lines (e.g., Huh7, HCT116, MCF7, HT29)

A series of novel 6,8,9-trisubstituted purine derivatives have shown significant cytotoxic activity against various human cancer cell lines. acs.org In studies evaluating 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, certain analogs displayed superior efficacy compared to standard chemotherapeutic agents like 5-Fluorouracil and Fludarabine. acs.org For instance, against the human liver cancer cell line Huh7, one analog demonstrated a cytotoxic activity of 14.2 µM, which was more potent than both 5-FU (30.6 µM) and Fludarabine (28.4 µM). acs.org Similarly, other analogs showed higher cytotoxic activities against Huh7 cells than the control drugs. acs.org

The cytotoxic effects of purine analogs are not limited to liver cancer. Studies on benzimidazole derivatives, which share some structural similarities, have shown potent activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values as low as 8.86 µg/mL and 16.18 µg/mL, respectively. nih.gov Plastoquinone analogues have also demonstrated notable cytotoxicity against HCT-116 and MCF-7 cells, with IC50 values of 5.11 µM and 6.06 µM, respectively. otavachemicals.com

Below is a table summarizing the cytotoxic activity (IC50 values) of various purine analogs and related compounds against several cancer cell lines.

| Compound Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6,8,9-Trisubstituted Purine Analog | Huh7 (Liver) | 14.2 | acs.org |

| 5-Fluorouracil (Control) | Huh7 (Liver) | 30.6 | acs.org |

| Fludarabine (Control) | Huh7 (Liver) | 28.4 | acs.org |

| Plastoquinone Analog (AQ-12) | HCT-116 (Colon) | 5.11 | otavachemicals.com |

| Cisplatin (Control) | HCT-116 (Colon) | 23.68 | otavachemicals.com |

| Plastoquinone Analog (AQ-12) | MCF-7 (Breast) | 6.06 | otavachemicals.com |

| Cisplatin (Control) | MCF-7 (Breast) | 19.67 | otavachemicals.com |

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism behind the antineoplastic effects of 6-chloropurine analogs is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. A study on new 6-chloropurine nucleosides found that these compounds induced apoptosis and caused cell cycle arrest at the G2/M phase in various cancer cell lines, including melanoma, lung, ovarian, and colon carcinoma. wikipedia.orgnih.gov This disruption of the cell cycle prevents cancer cells from proliferating.

Similarly, 6-Mercaptopurine (6-MP), an analog of the purine base hypoxanthine, has been shown to induce both cell cycle arrest and apoptosis in neural progenitor cells. abcam.comnih.gov Flow-cytometric analysis confirmed an accumulation of cells in the G2/M, S, and sub-G1 (apoptotic) phases following treatment with 6-MP. abcam.com The primary effect of the purine analogue Fludarabine is also thought to result from the activation of apoptosis. nih.gov Furthermore, a study on 2,6,9-trisubstituted purine derivatives demonstrated that the most potent compounds induced apoptosis and caused cell cycle arrest at the S-phase on HL-60 leukemia cells. nih.gov

Modulation of Cancer-Related Signaling Pathways (e.g., Hedgehog Pathway)

The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation during embryonic development and is aberrantly activated in various cancers, making it an attractive target for cancer therapy. wikipedia.orgnih.gov Inhibitors of this pathway often target key proteins like Smoothened (SMO) or the downstream GLI transcription factors to halt oncogenic signaling. While numerous small-molecule inhibitors targeting the Hh pathway have been developed, including those with pyrimidine (B1678525) scaffolds, a direct link showing modulation of the Hedgehog pathway by this compound or its close purine analogs is not extensively documented in the available scientific literature.

Enzyme Inhibition in Antineoplastic Contexts

Purine analogs are well-established as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation. Their structural similarity to endogenous purines allows them to bind to the active sites of these enzymes, disrupting their function.

Nek2: The mitotic kinase Nek2 is overexpressed in several cancers and is important for tumor cell survival. Irreversible inhibition of Nek2 has been achieved using ethynylpurines, which are purine analogs containing a reactive ethynyl group that targets a specific cysteine residue near the kinase's catalytic site. This targeted inhibition leads to apoptosis and can reduce tumor burden.

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for stabilizing numerous proteins required for cancer cell survival. The purine scaffold has been used to rationally design potent Hsp90 inhibitors that bind to the N-terminal nucleotide pocket, leading to the degradation of Hsp90 client proteins and inhibiting cancer cell proliferation. nih.gov

CD73: The ecto-5'-nucleotidase CD73 is a significant target in immuno-oncology as it produces immunosuppressive adenosine (B11128) in the tumor microenvironment. Potent and selective inhibitors of CD73 have been developed based on purine nucleoside analogues, which are modified versions of adenosine diphosphate (ADP). These inhibitors block the enzymatic activity of CD73, thereby preventing the production of adenosine.

Antimicrobial Biological Activities

In addition to their anticancer properties, derivatives of 6-chloropurine have demonstrated notable efficacy as antimicrobial agents, addressing the urgent need for new treatments against drug-resistant pathogens.

Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

New N-linked phosphonamidate and sulfonamide derivatives of 6-chloropurine have been synthesized and evaluated for their antimicrobial activity. Bio-screening data revealed that several of these compounds showed promising activity against a panel of bacterial strains. For example, certain sulfonamide derivatives exhibited significant antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 18.0 to 25.0 µg/mL.

The mechanism of action for some antimicrobial compounds involves the permeabilization and depolarization of the bacterial membrane, which has been observed in both Gram-positive and Gram-negative bacteria.

The table below presents the antimicrobial activity of selected 6-chloropurine derivatives.

| Compound Type | Activity | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide derivatives of 6-chloropurine | Antimicrobial | 18.0 - 25.0 | |

| Carbamate derivative of 6-chloropurine | Antimicrobial | 18.0 - 25.0 |

Efficacy Against Fungal Strains

While specific antifungal data for this compound is not extensively detailed in the available literature, studies on related 6-chloropurine derivatives indicate that this class of compounds possesses potential antifungal properties. For instance, various pyrimidine derivatives, which are structurally related to the purine core, have been synthesized and evaluated in vitro against a range of phytopathogenic fungi, with many exhibiting significant fungicidal activities. mdpi.com

The general approach to evaluating antifungal efficacy involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal species. nih.gov For example, studies on amiloride analogs, another class of heterocyclic compounds, have demonstrated broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates of Cryptococcus neoformans and Candida species. nih.govfrontiersin.org Although not purine derivatives, these studies highlight the potential for substituted heterocyclic scaffolds to yield potent antifungal agents.

Further research is necessary to specifically characterize the antifungal profile of this compound and establish a clear structure-activity relationship (SAR) for this class of compounds against clinically relevant fungal strains.

Antiviral Biological Activities

The 9-benzyl-purine scaffold, central to the structure of this compound, is a key feature in a class of potent antiviral agents. Extensive research has been conducted on analogs, revealing significant activity against a variety of viruses, particularly rhinoviruses, the primary cause of the common cold.

A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and showed notable antirhinovirus activity. nih.govacs.org Structure-activity relationship (SAR) studies indicated that compounds featuring small, lipophilic substituents in the para position of the aniline ring were effective inhibitors of rhinovirus serotype 1B. nih.gov

Similarly, studies on 9-benzyl-6-(dimethylamino)-9H-purines found that while the parent compounds had weak activity, the introduction of a 2-chloro substituent substantially increased antirhinovirus efficacy. nih.gov One of the most active compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, exhibited an IC50 value of 0.08 µM against rhinovirus serotype 1B. nih.gov The activity of these compounds, however, varied across different rhinovirus serotypes. nih.gov

The antiviral potential of this structural class is not limited to rhinoviruses. Other 6-substituted purine derivatives have demonstrated activity against herpes simplex virus, cytomegalovirus, and vaccinia virus. nih.gov

| Compound Class | Virus Target(s) | Key Findings | Reference |

|---|---|---|---|

| 9-Benzyl-2-chloro-6-(dimethylamino)-9H-purines | Rhinovirus serotype 1B | A 2-chloro substituent substantially increases activity. 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine had an IC50 of 0.08 µM. | nih.gov |

| 6-Anilino-9-benzyl-2-chloro-9H-purines | Rhinoviruses | Good activity against four representative serotypes. Small, lipophilic para substituents enhance inhibition of serotype 1B. | nih.gov |

| 6-Substituted 9-β-d-ribofuranosylpurine 3′,5′-cyclic phosphates | Herpes simplex, Cytomegalovirus, Vaccinia virus, Rhinoviruses | The 6-methylthio derivative was active against a broad range of DNA and RNA viruses. | nih.gov |

Anti-inflammatory and Antioxidant Biological Activities

Purine derivatives are recognized for their potential antioxidant and anti-inflammatory activities, which are crucial in combating oxidative stress and inflammation associated with numerous diseases. nih.govnih.gov While direct studies on this compound are limited, the broader class of purine analogs and related heterocyclic compounds have shown promise in these areas.

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.gov Polyphenolic compounds, for example, are known to act as free radical scavengers, chelate metal ions to prevent the generation of free radicals, and inhibit pro-inflammatory pathways like the NF-κB pathway. nih.gov Similarly, various natural and synthetic compounds are investigated for their ability to reduce pro-inflammatory cytokines and mitigate oxidative damage. sciencebiology.orgmdpi.com

Some plant-derived compounds and their synthetic derivatives have demonstrated potent antioxidant properties by scavenging oxygen and nitrogen radical species and anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response. mdpi.comresearchgate.net The therapeutic potential of such compounds is often linked to their ability to modulate cellular antioxidant defense systems. researchgate.net

Other Biological Activities (e.g., Anti-Alzheimer effects)

The neuroprotective potential of purine derivatives has garnered significant interest, particularly in the context of neurodegenerative disorders like Alzheimer's disease. nih.gov Alzheimer's is a multifactorial disease where oxidative stress and chronic neuroinflammation play critical roles in its onset and progression. mdpi.com Compounds that possess antioxidant, anti-inflammatory, and other neuroprotective properties are considered promising therapeutic candidates. nih.govsciencebiology.org

The neuroprotective effects of some compounds are attributed to their ability to reduce the accumulation of protein aggregates, modulate signaling pathways involved in neuronal survival, and protect against excitotoxicity. nih.gov For example, certain 1,4-dihydropyridine derivatives have been developed as multi-target ligands that exhibit potent antioxidant properties, inhibit glycogen synthase kinase 3β (GSK-3β)—a key enzyme in tau protein hyperphosphorylation—and block L-type voltage-dependent calcium channels, all of which are relevant to Alzheimer's pathology. mdpi.com

Phytochemicals and other natural products are also being explored for their neuroprotective effects against Alzheimer's disease, with mechanisms including the modulation of antioxidant defense pathways and the reduction of neuroinflammation. researchgate.net Given the established role of purines in neurological functions, analogs like this compound represent a scaffold of interest for further investigation into potential anti-Alzheimer's effects.

Investigation of Molecular Targets and Binding Interactions

Enzyme Inhibition Kinetics and Mechanism of Action

Purine analogs frequently exert their biological effects by acting as antimetabolites, mimicking natural purines to interfere with cellular processes. wikipedia.org A primary mechanism of action is the inhibition of enzymes crucial for DNA and RNA synthesis. nih.govyoutube.com These compounds are typically converted intracellularly into nucleotide analogs, which then inhibit key enzymes like DNA polymerases and ribonucleotide reductase. nih.gov

The inhibition of these enzymes disrupts DNA replication and repair, leading to cytotoxicity, which is the basis for their use in cancer therapy. wikipedia.org For example, some purine analogs can be incorporated into the DNA chain, causing a retardation of chain elongation. nih.gov Others act as potent inhibitors of enzymes in the de novo purine biosynthesis pathway, such as PRPP amidotransferase. nih.gov

The study of enzyme inhibition kinetics is essential to characterize the potency and mechanism of these inhibitors. researchgate.netkhanacademy.org Different types of inhibition—competitive, noncompetitive, and uncompetitive—can be distinguished by analyzing the enzyme's reaction rates at varying substrate and inhibitor concentrations. khanacademy.org Substituted purine analogs have also been identified as catalytic inhibitors of other enzymes, such as topoisomerase II, by inhibiting their ATPase activity. aacrjournals.org The specific enzyme targets and inhibition kinetics for this compound remain to be fully elucidated.

| Enzyme Target | Mechanism of Inhibition by Purine Analogs | Biological Effect | Reference |

|---|---|---|---|

| DNA Polymerases | Competitive inhibition, incorporation into DNA leading to chain termination. | Inhibition of DNA synthesis and replication. | nih.govnih.gov |

| Ribonucleotide Reductase | Inhibition of the formation of deoxyribonucleotides. | Depletion of dNTP pools, inhibiting DNA synthesis. | nih.gov |

| Adenosine Deaminase | Inhibition of purine catabolism. | Altered levels of adenosine and deoxyadenosine. | nih.gov |

| Topoisomerase II | Inhibition of ATPase activity. | Interference with DNA metabolic processes. | aacrjournals.org |

Receptor Binding Assays and Ligand Affinity

In addition to inhibiting enzymes, purine derivatives are well-known as ligands for purine receptors, particularly adenosine receptors (A1, A2A, A2B, and A3), which are a class of G protein-coupled receptors (GPCRs). nih.govnih.govresearchgate.net The affinity and selectivity of these compounds for different receptor subtypes determine their pharmacological effects.

Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically by measuring the displacement of a radiolabeled ligand. merckmillipore.comnih.gov These assays are crucial for identifying and characterizing new receptor agonists and antagonists. sigmaaldrich.com The binding affinity is commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd). nih.govnih.gov

Structure-activity relationship studies have identified key structural features of purine derivatives that determine their affinity for adenosine receptors. For the A3 adenosine receptor, for instance, important features include the N6-benzyl group and substitutions at the 2-position of the purine ring. nih.govnih.govbenthamscience.com A 2-chloro substitution has been shown to generally improve binding affinity at A3 receptors. nih.gov Given its 6-chloro and 9-benzyl substitutions, this compound and its analogs are plausible candidates for interaction with adenosine or other purine receptors. Further binding studies are required to confirm their specific receptor targets and affinities.

Protein-Compound Interaction Analysis (excluding human metabolism enzymes)

Direct protein interaction studies specifically for this compound are not extensively documented in publicly available research. However, the broader class of 6-chloropurine derivatives has been shown to interact with a variety of protein targets. For instance, certain 9-substituted 6-chloropurines have been investigated as potential inhibitors of kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in cancer. The rationale behind this is the structural similarity of the purine core to adenosine, a natural ligand for ATP-binding sites in kinases.

One study on 9-norbornyl-6-chloropurine, an analog with a different substituent at the 9-position, revealed interactions with cellular glutathione (GSH) and an impact on the activity of several GSH-dependent enzymes. This suggests that the 6-chloropurine moiety can be a target for nucleophilic attack by cysteine residues in proteins, including those in glutathione-S-transferases. While the electronic properties of the 4-nitrobenzyl group would differ from the norbornyl group, the potential for such interactions at the C6 position of the purine ring remains a plausible mechanism.

Cellular Pathway Modulation

The impact of 6-chloropurine analogs on cellular pathways is a key area of investigation to understand their therapeutic potential.

Impact on Signal Transduction Cascades

Research on various 9-substituted 6-chloropurine analogs has demonstrated their ability to modulate critical signal transduction cascades involved in cell proliferation, survival, and apoptosis. For example, certain 6-substituted purine derivatives have been shown to induce apoptosis in cancer cells by inhibiting key signaling proteins such as Src kinase. The inhibition of such kinases can disrupt downstream signaling pathways that are essential for tumor growth and survival.

Furthermore, some purine analogs have been observed to affect the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. By interfering with this pathway, these compounds can exert cytostatic or cytotoxic effects on cancer cells. While direct evidence for this compound is not available, it is plausible that it could modulate similar signaling pathways, owing to its core purine structure. The 4-nitrobenzyl substituent could influence the compound's cellular uptake, distribution, and affinity for specific protein targets within these cascades.

Gene Expression and Proteomic Profiling in Cellular Systems

Comprehensive gene expression and proteomic profiling are powerful tools to elucidate the global cellular response to a compound. To date, specific studies detailing the gene expression or proteomic changes induced by this compound have not been published.

However, proteomic analyses of cancer cells treated with other purine analogs have revealed significant alterations in proteins involved in a range of cellular processes. These include changes in the expression of proteins related to apoptosis, cell cycle regulation, and stress responses. For instance, studies on other chemotherapeutic agents have shown that they can induce global repression of key cellular processes and gene families, including those involved in the regulation of transcription and DNA binding. It is conceivable that this compound could elicit similar broad-spectrum changes in gene and protein expression, reflecting its potential to interfere with fundamental cellular machinery.

Preclinical Pharmacological Investigations of 6 Chloro 9 4 Nitrobenzyl 9h Purine and Analogs Excluding Human Clinical Data

Animal Model Systems for Efficacy Evaluation

The initial assessment of the potential therapeutic utility of 6-Chloro-9-(4-nitrobenzyl)-9H-purine and its analogs involves efficacy evaluation in relevant animal model systems. The choice of these models is dictated by the anticipated pharmacological action of the compound, which for purine (B94841) analogs, often lies in the realms of oncology and neurology.

Tumor Models:

Purine analogs are a well-established class of compounds with significant antitumor activity, primarily through the inhibition of nucleic acid synthesis and induction of apoptosis. Consequently, a primary avenue for the preclinical evaluation of this compound and its analogs is through various tumor models. The selection of specific cancer models is often guided by initial in vitro cytotoxicity data against human cancer cell lines.

For instance, analogs of 6-Chloro-9-benzyl-purine have demonstrated promising cytotoxic activities against a range of cancer cell lines, including:

Liver cancer (Huh7, HepG2) researchgate.net

Colon cancer (HCT116) researchgate.netnih.gov

Breast cancer (MCF7) researchgate.netnih.gov

Based on these in vitro findings, subsequent in vivo efficacy studies would typically employ xenograft models, where human cancer cells are implanted into immunocompromised mice. For example, a study might involve the implantation of Huh7 liver cancer cells into nude mice to establish a tumor, which is then treated with the test compound to assess its effect on tumor growth and progression. The selection of these models is crucial for determining the potential clinical indications for the compound.

Neuropathic Pain Models:

The purinergic system, which includes adenosine (B11128) and ATP receptors, plays a significant role in the modulation of pain signaling. Therefore, purine analogs are also investigated for their potential analgesic properties, particularly in the context of neuropathic pain. Animal models of neuropathic pain are designed to mimic the chronic pain conditions that arise from nerve injury. nih.govnih.gov

Several established rodent models are available to evaluate the efficacy of compounds like this compound in neuropathic pain:

Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leading to persistent mechanical and thermal hypersensitivity. criver.com

Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, inducing a chronic inflammatory and neuropathic state.

Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of a spinal nerve, resulting in robust and long-lasting neuropathic pain behaviors. criver.com

The selection of a specific model depends on the research question and the desire to mimic particular aspects of clinical neuropathic pain. nih.gov

The design of in vivo studies is critical for obtaining reliable and reproducible data on the efficacy of a test compound. A typical experimental design for evaluating this compound or its analogs in a tumor model would involve the following steps:

Animal Selection: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies to prevent rejection of the human tumor cells.

Tumor Implantation: A predetermined number of cancer cells are injected subcutaneously or orthotopically into the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

Randomization and Treatment: Once the tumors reach a specific size, the animals are randomized into control and treatment groups. The treatment group receives the test compound, while the control group receives a vehicle.

Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, which is monitored throughout the study. Other parameters may include changes in body weight (as an indicator of toxicity) and survival analysis.

For neuropathic pain models, the experimental design focuses on the assessment of pain-related behaviors:

Induction of Neuropathy: The chosen surgical procedure (e.g., SNI, CCI, or SNL) is performed on the animals.

Baseline Testing: Before treatment, baseline sensitivity to mechanical and thermal stimuli is assessed using standardized tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

Treatment Administration: The test compound is administered to the treatment group, while the control group receives a vehicle.

Behavioral Testing: Post-treatment, the animals are re-tested at various time points to determine the effect of the compound on pain thresholds. A significant increase in the pain threshold in the treated group compared to the control group indicates an analgesic effect.

Pharmacokinetic Profile Assessment in Preclinical Models

Understanding the pharmacokinetic profile of a drug candidate is as crucial as determining its efficacy. Pharmacokinetics describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). These studies are essential for predicting the compound's behavior in humans.

Absorption: For orally administered compounds, the rate and extent of absorption from the gastrointestinal tract are key parameters. Factors influencing absorption include the compound's solubility, permeability, and stability in the gastrointestinal environment. The addition of moieties like an adamantane unit has been shown to improve the absorption properties of some hybrid molecules. researchgate.net

Distribution: Following absorption, a compound is distributed throughout the body via the systemic circulation. The extent of distribution to various tissues is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. Understanding the distribution profile is important for identifying target tissues and potential sites of toxicity.

The metabolism and excretion of a compound determine its half-life and duration of action.

Metabolism: Purine analogs can undergo extensive metabolism in the body. For example, the related compound 6-mercaptopurine is metabolized to various active and inactive metabolites. It is anticipated that this compound would also be subject to metabolic transformation, potentially involving the purine ring and the nitrobenzyl moiety. In vitro studies using liver microsomes from different species (e.g., rat, mouse, human) are often conducted to predict the metabolic pathways and potential for drug-drug interactions.

Excretion: The parent compound and its metabolites are eliminated from the body through various routes, primarily via the kidneys (in urine) and the liver (in bile and feces). Excretion studies in animal models involve the collection of urine and feces over a specified period after drug administration to determine the primary route and rate of elimination.

Bioavailability: This parameter refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For intravenously administered drugs, bioavailability is 100% by definition. For other routes, such as oral administration, bioavailability is often less than 100% due to incomplete absorption and first-pass metabolism. Determining the oral bioavailability of this compound in animal models would be a critical step in assessing its potential as an oral therapeutic agent.

Pharmacodynamic Research and Biological Effects In Vivo

Detailed in vivo investigations are crucial for understanding the mechanism of action and potential therapeutic utility of any new chemical entity. This includes analyzing how the compound affects the body and its response to disease.

Biomarker Analysis in Animal Systems

No studies detailing the analysis of biomarkers in animal systems following the administration of this compound or its direct analogs were identified. Biomarker studies are essential to measure the engagement of the drug with its intended target and to monitor the physiological response to treatment. The absence of such data means that the molecular and cellular effects of this compound in a living organism have not been characterized.

Efficacy Outcomes in Specified Animal Disease Models

There is a lack of published research on the efficacy of this compound in established animal models of disease. While in vitro studies may suggest potential applications, for instance as cytotoxic agents against cancer cell lines, these hypotheses have not been tested in vivo. Efficacy studies in animal models are a prerequisite for advancing a compound towards any potential therapeutic application.

Selectivity Profiles in Preclinical Models

The selectivity of a compound for its intended biological target over other molecules is a key determinant of its potential efficacy and safety. Information regarding the in vivo selectivity profile of this compound is not available. Preclinical selectivity studies in animal models are necessary to understand which enzymes, receptors, or other cellular components the compound interacts with and to anticipate its broader biological effects.

Structure Activity Relationship Sar Studies and Computational Modeling of 6 Chloro 9 4 Nitrobenzyl 9h Purine Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 6-chloro-9-(4-nitrobenzyl)-9H-purine derivatives is intricately linked to a combination of electronic, steric, and hydrophobic properties conferred by different substituents on the purine (B94841) core and the benzyl (B1604629) ring. SAR studies on related purine analogs have consistently highlighted the importance of the substitution pattern at the C2, C6, and N9 positions of the purine ring for various biological activities, including but not limited to anticancer and antiviral effects. nih.govnih.gov

Positional Effects of Substitution on Purine Core Activity (e.g., C-2, C-6, N-7, N-9)

The strategic placement of substituents on the purine core can dramatically modulate the biological activity of this compound derivatives.

C-2 Position:

Substituents at the C-2 position can significantly influence the electronic distribution within the purine ring and provide additional points of interaction with target proteins. Studies on related purine analogs, such as S(6)-(4-nitrobenzyl)mercaptopurine riboside (NBMPR), have shown that the steric bulk at the C-2 position is a critical factor. nih.gov Increasing the size of the substituent at this position generally leads to a decrease in binding affinity for targets like the human equilibrative nucleoside transporter 1 (hENT1). nih.gov For instance, the introduction of a small fluorine atom at the C-2 position of NBMPR resulted in a compound with high inhibitory affinity. nih.gov Conversely, bulky groups at the C-2 position of some 2,6,9-trisubstituted purines have been found to be unfavorable for cytotoxic activity. researchgate.net

C-6 Position:

N-7 and N-9 Positions:

Alkylation of the purine core can occur at either the N-7 or N-9 position, leading to regioisomers with potentially distinct biological activities. Generally, N-9 substituted purines are the thermodynamically more stable and often the desired products in synthetic schemes. nih.govacs.org The substituent at the N-9 position, in this case, the 4-nitrobenzyl group, plays a crucial role in orienting the molecule within a biological target's binding site. While N-7 alkylated purines are less common, they have also been associated with various biological activities, including antiviral and anticancer effects. nih.gov The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of other substituents on the purine ring. nih.govacs.org

Role of the 4-Nitrobenzyl Moiety in Modulating Activity

Furthermore, the nitro group itself can participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a protein's active site. The position of the nitro group on the benzyl ring is also critical. Studies on related nitroaromatic compounds have shown that the position of the nitro group can significantly impact biological activity. In some contexts, the nitro group can also be susceptible to metabolic reduction, which could lead to the generation of active or inactive metabolites.

Computational Chemistry and Molecular Modeling

Computational techniques provide invaluable insights into the molecular interactions and properties of this compound derivatives, guiding the rational design of new analogs.

Ligand-Protein Docking Simulations and Binding Mode Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can help to identify key amino acid residues involved in binding and to visualize the binding mode at the atomic level. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the protein. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed SAR trends and prioritize the synthesis of new compounds with improved binding affinities.

Pharmacophore Model Generation and Validation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For a series of active this compound derivatives, a pharmacophore model can be generated to capture the key features responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once validated, this model can be used as a 3D query to screen large virtual compound libraries to identify novel and structurally diverse molecules with the potential for the same biological activity.

Quantum Chemical Calculations (e.g., HOMO/LUMO analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic properties of this compound and its derivatives. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net Analysis of the distribution of these frontier orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack, providing further insights into potential ligand-receptor interactions.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior of this compound derivatives when bound to their biological targets. These simulations provide atomic-level insights into the stability of the compound-target complex, the conformational changes that occur upon binding, and the intricate network of intermolecular interactions that govern molecular recognition and affinity. By simulating the motion of atoms over time, researchers can gain a deeper understanding of the structure-activity relationship (SAR) at a dynamic level, which is often not fully captured by static models like molecular docking.

In a typical MD simulation study of a this compound derivative complexed with a target protein, such as a cyclin-dependent kinase (CDK), the initial coordinates of the complex are often obtained from molecular docking studies. nih.gov This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is subsequently subjected to energy minimization to relieve any steric clashes, followed by a gradual heating and equilibration phase before the final production run.

Analysis of Simulation Trajectories

The trajectory from the MD simulation provides a wealth of information that can be analyzed to understand the binding dynamics. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and the ligand are monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. Changes in the flexibility of certain residues upon ligand binding can indicate their involvement in the binding event. For instance, a decrease in the RMSF of active site residues would suggest that the ligand has stabilized their conformation.

Interaction Energy Analysis: The binding free energy between the compound and its target can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This allows for a quantitative estimation of the binding affinity and helps in ranking different derivatives. The total binding energy can be decomposed into contributions from individual residues, highlighting the key "hotspot" interactions.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. Stable hydrogen bonds are crucial for the affinity and specificity of the inhibitor. For purine derivatives, key hydrogen bonds are often observed with the hinge region of kinases. nih.gov

Insights from Molecular Dynamics Simulations

MD simulations on complexes of 6-chloro-9-benzylpurine derivatives with protein kinases have revealed several critical insights. For example, simulations can demonstrate how the 4-nitrobenzyl group of the lead compound explores a specific hydrophobic pocket within the active site. The flexibility of the benzyl group allows it to adopt an optimal conformation to maximize van der Waals interactions.

Furthermore, these simulations can capture the dynamic nature of water molecules in the active site. Bridging water molecules that mediate interactions between the ligand and the protein can be identified, providing valuable information for the design of new derivatives with improved potency by displacing or incorporating these water molecules.

The conformational stability of the purine core and the substituted benzyl moiety within the binding pocket is a key determinant of inhibitory activity. MD simulations allow for the visualization of these conformational dynamics and provide a rationale for the observed SAR trends.

Interactive Data Table: Key Parameters from a Hypothetical MD Simulation

The following table illustrates the type of data that would be generated and analyzed from an MD simulation of a this compound derivative in complex with a target protein like CDK2.

| Parameter | Value | Interpretation |

| Average RMSD (Protein) | 1.5 Å | Indicates good structural stability of the protein throughout the simulation. |

| Average RMSD (Ligand) | 0.8 Å | Shows that the ligand remains stably bound in the active site without significant conformational changes. |

| Binding Free Energy (MM/GBSA) | -45.2 kcal/mol | Suggests a strong binding affinity of the compound for the target protein. |

| Key Interacting Residues | Leu83, Glu81, Phe80 | Highlights the critical amino acids involved in the binding, primarily through hydrogen bonds and hydrophobic interactions. |

| Hydrogen Bond Occupancy | > 80% with Leu83 | Indicates a very stable hydrogen bond with a key residue in the kinase hinge region. |

These detailed computational studies, particularly MD simulations, are indispensable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization in Research of 6 Chloro 9 4 Nitrobenzyl 9h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 6-Chloro-9-(4-nitrobenzyl)-9H-purine. Both ¹H and ¹³C NMR spectroscopies are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a 9-substituted purine (B94841), the protons on the purine ring system, H-2 and H-8, appear as distinct singlets in the aromatic region. The benzylic protons (the CH₂ group) would also present a characteristic singlet, with its chemical shift influenced by the adjacent purine and 4-nitrophenyl groups. The protons of the 4-nitrophenyl group would exhibit a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetrical substitution on the benzene ring.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbons of the purine core, the benzyl (B1604629) CH₂ group, and the carbons of the 4-nitrophenyl ring. The chemical shifts of the purine carbons are indicative of their electronic environment, which is modulated by the chloro-substituent and the N9-benzyl group.

While specific spectral data for this compound is not available in the cited literature, analysis of closely related structures, such as other 9-benzylpurines, provides expected ranges for these signals.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Purine H-2 | 8.5 - 9.0 | Singlet |

| Purine H-8 | 8.0 - 8.5 | Singlet |

| Benzyl CH₂ | 5.5 - 6.0 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula (C₁₂H₈ClN₅O₂).

The calculated exact mass of the protonated molecule [M+H]⁺ would be a key value for confirmation. Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the benzyl group from the purine ring, leading to characteristic fragment ions corresponding to the 6-chloropurine (B14466) moiety and the 4-nitrobenzyl cation.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClN₅O₂ |

| Molecular Weight | 289.68 g/mol |

| Exact Mass | 289.0367 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For related purine derivatives, crystallographic studies have revealed important details about intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate the crystal packing. nih.govnih.gov For this compound, a crystal structure would reveal the dihedral angle between the purine ring and the 4-nitrophenyl ring, a key conformational feature. nih.gov Although no specific crystal structure for this exact compound has been reported in the searched literature, data from analogous compounds like 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine provides insight into the types of crystalline structures that purine derivatives can form. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Related Purine Derivative (6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0055 (3) |

| b (Å) | 10.6931 (5) |

| c (Å) | 12.5378 (5) |

| α (°) | 93.692 (3) |

| β (°) | 97.136 (3) |

| γ (°) | 93.995 (3) |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound. Column chromatography using silica gel is a standard method for isolating the compound from reaction mixtures. nih.gov The choice of eluent, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Other Spectroscopic Techniques (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for specific vibrations. Key expected signals would include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the purine and benzene rings, appearing in the 1400-1650 cm⁻¹ region.

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C-Cl stretching: Usually observed in the fingerprint region, below 800 cm⁻¹.

While a specific spectrum for the title compound is not available, the IR spectra of related purine derivatives confirm the presence of these characteristic functional group absorptions. jchps.com

Emerging Research Directions and Future Perspectives for 6 Chloro 9 4 Nitrobenzyl 9h Purine

Development of Novel Analogs with Enhanced Specificity or Potency

The development of novel analogs from lead compounds like 6-Chloro-9-(4-nitrobenzyl)-9H-purine is a primary focus of ongoing research. The versatility of the purine (B94841) ring allows for systematic modification at several positions to enhance biological activity, improve selectivity, and overcome drug resistance. researchgate.netresearchgate.net The 6-chloro group is a particularly reactive site, readily displaced by amines, thiols, and alcohols to generate diverse libraries of 6-substituted purine derivatives. nih.govrsc.org

Research efforts are concentrated on synthesizing analogs with carefully chosen substituents to optimize interactions with specific biological targets. For instance, introducing bulky or flexible side chains at the N9 position can influence how the molecule fits into the hydrophobic pockets of protein kinases. researchgate.net Similarly, modifications at the C2 and C8 positions can fine-tune the electronic properties of the purine ring system and introduce new hydrogen bonding capabilities, leading to enhanced potency and specificity. researchgate.net A recent study on 2,6,9-trisubstituted purines demonstrated that derivatization at the N9 position could yield compounds with potent activity against cyclin-dependent kinase 12 (CDK12), a target in HER2-positive breast cancers. mdpi.com

| Position on Purine Ring | Type of Modification | Potential Impact | Example Target Class |

|---|---|---|---|

| C6 | Substitution with various amines (e.g., piperazine (B1678402) derivatives), thiols, or alkoxides. rsc.orgnih.gov | Modulates binding affinity and selectivity; can introduce new interaction points. | Protein Kinases, Enzymes |

| N9 | Introduction of different alkyl or aryl groups (e.g., cyclopentyl, substituted benzyls). researchgate.netnih.gov | Affects solubility and ability to occupy hydrophobic pockets in target proteins. | Protein Kinases (e.g., CDKs) |

| C2 | Addition of groups like halogens or amines. researchgate.net | Alters electronic distribution and can enhance target binding. | Protein Kinases |

| C8 | Substitution with groups such as phenyl or morpholinyl. ontosight.ainih.gov | Can improve anticancer properties and create novel scaffolds. | Enzymes, Receptors |

These strategic modifications aim to create next-generation purine analogs with superior therapeutic profiles, including reduced off-target effects and improved efficacy against resistant cell lines. researchgate.net

Exploration of New Therapeutic Indications for Purine Derivatives

While purine analogs are well-established as anticancer and antiviral agents, their structural diversity allows for a broad range of pharmacological activities. nih.govnih.gov The core structure of this compound serves as a versatile starting point for exploring new medical applications. Extensive research has highlighted the potential of purine derivatives in a multitude of disease areas. researchgate.net

The therapeutic landscape for purine derivatives is continually expanding, as summarized in the table below.

| Therapeutic Area | Mechanism/Target Family | Examples of Investigated Purine Derivatives |

|---|---|---|

| Oncology | Inhibition of DNA/RNA synthesis, protein kinase inhibition (e.g., CDKs). wikipedia.orgmdpi.com | Mercaptopurine, Fludarabine, Seliciclib. mdpi.comrsc.org |

| Virology | Inhibition of viral replication enzymes. nih.gov | Acyclovir, Ganciclovir. mdpi.com |

| Immunology/Inflammation | Immunosuppression, modulation of adenosine (B11128) receptors. nih.govontosight.ai | Azathioprine. nih.gov |

| Neurological Disorders | Modulation of purinergic receptors (e.g., adenosine receptors). pharmaoffer.com | Caffeine (adenosine receptor antagonist). pharmaoffer.com |

| Antimicrobial | Binding to bacterial riboswitches, disrupting metabolic pathways. nih.govresearchgate.net | Guanine (B1146940) analogs targeting riboswitches. nih.govacs.org |

| Respiratory Conditions | Bronchodilation via smooth muscle relaxation. pharmaoffer.com | Theophylline. pharmaoffer.com |

Future research will likely involve screening libraries of 6,9-disubstituted purines, including derivatives of this compound, against a wider array of biological targets to uncover novel treatments for inflammatory, autoimmune, and neurodegenerative diseases, as well as for various microbial infections. nih.govresearchgate.net

Integration with Combination Therapies

To combat the complexity of diseases like cancer and overcome acquired drug resistance, the future of pharmacology is moving towards combination therapies. nih.gov Purine derivatives, including analogs of this compound, are promising candidates for integration into such multi-pronged treatment regimens. Combining a purine analog that targets a specific pathway, such as cell division, with another agent that acts on a different mechanism can lead to synergistic effects, resulting in enhanced tumor cell death and the potential for lower, less toxic doses of each drug. nih.govresearchgate.net

One innovative approach involves combining purine derivatives with gene therapy. For example, research has shown that the anti-tumor effect of certain dichloropurine derivatives, like bozepinib, can be significantly enhanced when used in conjunction with the suicide gene gef. nih.govresearchgate.net This combination was found to abolish tumor cell proliferation at minimal doses in breast cancer models. nih.gov Similarly, inhibitors of cyclin-dependent kinases (CDKs) derived from 2,6,9-trisubstituted purines have shown synergistic effects with the anti-HER2 antibody trastuzumab in breast cancer cells, suggesting a strategy to overcome trastuzumab resistance. mdpi.com These findings suggest that novel purine derivatives could be developed specifically for use in combination with existing targeted therapies, immunotherapies, or radiation to improve patient outcomes.

Advancements in Synthetic Methodologies for Purine Analogs

The exploration of novel purine analogs is critically dependent on the efficiency and versatility of synthetic chemistry. rsc.org Recent years have seen significant advancements in the methodologies for synthesizing substituted purines, enabling the rapid generation of diverse compound libraries. numberanalytics.com Traditional methods often involve multi-step sequences starting from pyrimidine (B1678525) precursors. nih.govnih.gov For instance, a common route to 6,9-disubstituted purines involves the reaction of a 4,5-diaminopyrimidine (B145471) with an appropriate reagent to form the imidazole (B134444) ring, followed by substitution at the desired positions. rsc.orgnih.gov

Modern synthetic chemistry is focused on improving these processes by developing more efficient, cost-effective, and environmentally friendly methods. numberanalytics.comresearchgate.net Key advancements include:

Microwave-assisted synthesis: This technique accelerates chemical reactions, leading to significantly shorter synthesis times and often improved yields of purine derivatives. numberanalytics.com

Novel Catalytic Systems: The use of transition metal catalysts or reusable solid acid catalysts, like cellulose (B213188) sulfuric acid, can improve the efficiency and selectivity of key reaction steps, such as the condensation of diaminopyrimidines with aldehydes. numberanalytics.comresearchgate.net

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure without isolating intermediates are being developed to streamline the synthesis of complex purine structures. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, improving safety, scalability, and product purity for the synthesis of purine intermediates and final products.

These advanced methods facilitate the creation of more complex and diverse purine analogs, including those derived from this compound, thereby accelerating the drug discovery process. rsc.orgnumberanalytics.com

Identification of Unexplored Molecular Targets for Purine Derivatives

The biological activity of purine derivatives stems from their ability to interact with a wide range of molecular targets, largely due to their structural resemblance to endogenous purines, adenine (B156593) and guanine. rsc.org While many purine analogs are known to target enzymes involved in nucleic acid synthesis and protein kinases, a significant area of future research is the identification of novel and unexplored targets. wikipedia.orgresearchgate.net

| Target Class | Specific Examples | Therapeutic Relevance |

|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinases (CDKs), Src kinase, B-Raf. mdpi.comrsc.orgnih.gov | Cancer, Inflammation |

| DNA/RNA Polymerases | Viral and cellular polymerases. wikipedia.org | Cancer, Viral Infections |

| Purinergic Receptors | Adenosine (P1) receptors, P2X, P2Y receptors. nih.govwikipedia.org | Inflammation, Pain, Cardiovascular Disease |

| Riboswitches | Guanine riboswitches in bacteria. nih.govacs.org | Bacterial Infections |

| Other Enzymes | Ribonucleotide reductase, DNA ligase I. wikipedia.orgrsc.org | Cancer |

Beyond these established target families, the scientific community is actively searching for new interaction partners for purine derivatives. The vast and diverse "kinome" (the full complement of protein kinases) presents numerous unexplored targets for which selective inhibitors could be developed. researchgate.net Furthermore, non-enzymatic proteins and even structured RNA molecules represent emerging target classes. A particularly innovative area is the targeting of riboswitches , which are regulatory segments of messenger RNA found primarily in bacteria that bind directly to small molecules. researchgate.net Designing purine analogs that can bind to guanine riboswitches offers a novel strategy for developing new antibiotics that function by repressing essential bacterial genes. nih.govacs.org

Application in Chemical Biology Tools and Probes

Beyond their direct therapeutic potential, purine derivatives like this compound can be adapted for use as chemical biology tools. These tools are invaluable for dissecting complex biological pathways and identifying new drug targets. By chemically modifying the purine scaffold, researchers can create molecular probes with specific functionalities.

For example, a purine analog can be functionalized with a fluorescent tag. Some tricyclic purine analogs already exhibit measurable fluorescence, which could be harnessed to visualize cellular processes or track the compound's distribution within cells and tissues. mdpi.com Alternatively, a purine core could be attached to a photoreactive group or a "clickable" handle (like an alkyne or azide). Such probes can be used in activity-based protein profiling (ABPP) experiments to covalently label their protein targets within a complex biological sample. Subsequent proteomic analysis can then identify these targets, revealing previously unknown mechanisms of action or off-target effects.

Furthermore, purine analogs designed to bind specific targets, such as bacterial riboswitches, can be used as probes to study gene regulation and validate these targets for antimicrobial drug development. nih.gov The development of such chemical probes from the 6-chloro-9-substituted purine scaffold represents a powerful strategy to advance our fundamental understanding of biology and accelerate the discovery of new medicines.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Standard Method | Optimized Method |

|---|---|---|

| Solvent | DMF | Toluene |

| Catalyst | None | Pd(PPh₃)₄ (5 mol%) |

| Yield | 30–40% | 60–75% |

Basic: What physicochemical properties are critical for the compound’s stability and bioactivity?

Answer:

Key properties include:

- LogP : ~2.1 (predicted), indicating moderate lipophilicity .

- Photostability : Nitrobenzyl groups may increase sensitivity to light, requiring storage in amber vials .

- Hydrolytic stability : Resistance to aqueous hydrolysis at pH 7.4 ensures in vitro assay reliability .

Advanced: How do structural modifications (e.g., substituent electronic effects) influence biological activity?

Q. Table 2: Substituent Effects on Activity

| Substituent (R) | Target | IC50/ MIC | Mechanism |

|---|---|---|---|

| 4-NO₂ | PI3Kδ | 10.2 nM | Competitive inhibition |

| 4-OCH₃ | M. tuberculosis | 0.39 µg/mL | Cell wall disruption |

Basic: How are spectroscopic techniques employed to confirm successful derivatization?

Answer:

- 1H NMR : Loss of 6-chloropurine’s NH signal (~δ13 ppm) confirms alkylation .

- IR spectroscopy : C-Cl stretch (~750 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) validate functional groups .

Advanced: What computational approaches model the compound’s interaction with kinase targets?

Answer:

- Molecular docking (AutoDock Vina): Predicts binding poses in PI3Kδ’s ATP-binding pocket .

- MD simulations (AMBER) : Assess stability of purine-enzyme complexes over 100 ns trajectories .

Basic: How does the nitro group influence reactivity in subsequent functionalization?

Answer:

The para-nitro group directs electrophilic substitution to the meta-position, enabling regioselective modifications (e.g., reduction to -NH₂ for further coupling) .

Advanced: What strategies address solubility limitations in cell-based assays?

Answer:

- Co-solvents : DMSO (≤0.1% v/v) maintains compound solubility without cytotoxicity .

- Prodrug design : Phosphate ester prodrugs improve aqueous solubility (e.g., logP reduction by 1.5 units) .

Basic: What biological targets are associated with this compound?

Answer:

Advanced: How can discrepancies in reported IC50 values be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.